Cellular Antiproliferative Activity: MCF-7 and HCT116 Cytotoxicity Profile Compared to N-(2-Fluorophenyl) Analog
CAS 2320383-22-8 exhibits distinguishable cytotoxicity across two cancer cell lines with IC₅₀ values of 12.5 µM (MCF-7 breast cancer) and 10.0 µM (HCT116 colon cancer), associated with apoptosis induction and G2/M cell cycle arrest, respectively . By contrast, the structurally related N-(2-fluorophenyl) analog (CAS 2195875-04-6), which retains the identical 6-methylpyridazine-piperidine scaffold, demonstrates ALK enzyme inhibition at 27 nM and FAK inhibition at 100 nM , yet no published MCF-7 or HCT116 cytotoxicity data are available. This difference in available biological characterization—cytotoxicity versus kinase inhibition—means the two compounds, while scaffold-identical, are not interchangeable for cell-based antiproliferative screening applications. The procurement decision must be guided by the intended assay endpoint.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7 IC₅₀ = 12.5 µM; HCT116 IC₅₀ = 10.0 µM |
| Comparator Or Baseline | N-(2-fluorophenyl) analog (CAS 2195875-04-6): no MCF-7/HCT116 cytotoxicity data reported; ALK IC₅₀ = 27 nM, FAK IC₅₀ = 100 nM |
| Quantified Difference | Target compound: cell-based IC₅₀ in low micromolar range (10.0–12.5 µM) for two cancer lines; comparator: enzyme-level ALK inhibition in low nanomolar range (27 nM); different activity dimensions preclude direct numerical comparison but demonstrate distinct characterization profiles |
| Conditions | MCF-7 (breast cancer) and HCT116 (colon cancer) cell viability assays; comparator enzyme assays: ALK and FAK inhibition |
Why This Matters
For cell-based antiproliferative screening, CAS 2320383-22-8 provides directly measured cytotoxicity IC₅₀ values, whereas the N-(2-fluorophenyl) analog is characterized solely at the isolated enzyme level, making the former the only data-supported choice for cellular viability experiments.
